3-methyl-7-(3-methylbenzyl)-8-[(3,3,5-trimethylcyclohexyl)amino]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
3-methyl-7-(3-methylbenzyl)-8-[(3,3,5-trimethylcyclohexyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C23H31N5O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(3-methylbenzyl)-8-[(3,3,5-trimethylcyclohexyl)amino]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the methyl, phenyl, and cyclohexyl groups through various substitution reactions. Common reagents used in these reactions include methyl iodide, benzyl chloride, and cyclohexylamine. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as recrystallization and chromatography, are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-(3-methylbenzyl)-8-[(3,3,5-trimethylcyclohexyl)amino]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-methyl-7-(3-methylbenzyl)-8-[(3,3,5-trimethylcyclohexyl)amino]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-methyl-7-(3-methylbenzyl)-8-[(3,3,5-trimethylcyclohexyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 7-Ethyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione
- 8-[(4-Methoxybenzyl)amino]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 3-Methyl-8-(methylamino)-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
3-methyl-7-(3-methylbenzyl)-8-[(3,3,5-trimethylcyclohexyl)amino]-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-[(3,3,5-trimethylcyclohexyl)amino]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-14-7-6-8-16(9-14)13-28-18-19(27(5)22(30)26-20(18)29)25-21(28)24-17-10-15(2)11-23(3,4)12-17/h6-9,15,17H,10-13H2,1-5H3,(H,24,25)(H,26,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIJXTVHRFQRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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